molecular formula C8H8ClO3P B15165669 2-Chloro-8-methoxy-2H,4H-1,3,2-benzodioxaphosphinine CAS No. 195885-76-8

2-Chloro-8-methoxy-2H,4H-1,3,2-benzodioxaphosphinine

Cat. No.: B15165669
CAS No.: 195885-76-8
M. Wt: 218.57 g/mol
InChI Key: ZJVZQZVRYKPUMA-UHFFFAOYSA-N
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Description

2-Chloro-8-methoxy-2H,4H-1,3,2-benzodioxaphosphinine is a chemical compound that belongs to the class of benzodioxaphosphinines. These compounds are characterized by a phosphorus atom incorporated into a heterocyclic ring system. The presence of chlorine and methoxy groups in the structure of this compound imparts unique chemical properties and reactivity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-8-methoxy-2H,4H-1,3,2-benzodioxaphosphinine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorophenol with phosphorus trichloride in the presence of a base, followed by the introduction of a methoxy group through methylation. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency and selectivity in the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-8-methoxy-2H,4H-1,3,2-benzodioxaphosphinine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the phosphorus center to lower oxidation states.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield phosphine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-Chloro-8-methoxy-2H,4H-1,3,2-benzodioxaphosphinine has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.

    Biology: The compound’s reactivity with biological molecules makes it useful in studying enzyme mechanisms and protein interactions.

    Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development.

    Industry: It is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-8-methoxy-2H,4H-1,3,2-benzodioxaphosphinine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pathways involved in these interactions are often studied using biochemical assays and molecular modeling techniques.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one: Similar in structure but lacks the methoxy group.

    2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: Contains a quinoline moiety instead of the benzodioxaphosphinine ring.

Uniqueness

2-Chloro-8-methoxy-2H,4H-1,3,2-benzodioxaphosphinine is unique due to the presence of both chlorine and methoxy groups, which confer distinct reactivity and properties. This makes it a valuable compound for specific synthetic and research applications where these functional groups are advantageous.

Properties

CAS No.

195885-76-8

Molecular Formula

C8H8ClO3P

Molecular Weight

218.57 g/mol

IUPAC Name

2-chloro-8-methoxy-4H-1,3,2-benzodioxaphosphinine

InChI

InChI=1S/C8H8ClO3P/c1-10-7-4-2-3-6-5-11-13(9)12-8(6)7/h2-4H,5H2,1H3

InChI Key

ZJVZQZVRYKPUMA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OP(OC2)Cl

Origin of Product

United States

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